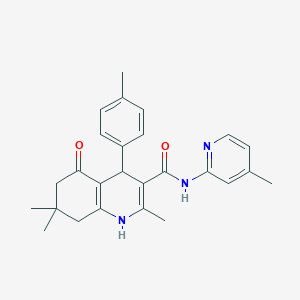
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
TAK-659 exerts its effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B cells, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been shown to induce apoptosis in tumor cells, leading to a reduction in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various diseases. However, TAK-659 has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of focus is the development of more potent and selective inhibitors of BTK. Another area of focus is the use of TAK-659 in combination with other drugs to enhance its anti-tumor effects. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential applications in various diseases.
In conclusion, TAK-659 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. TAK-659 has the potential to be a valuable tool for the treatment of various diseases, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of TAK-659 involves a multistep process that includes the reaction of 4-methylpyridin-2-amine with 4-methylbenzoyl chloride to form 4-methyl-N-(4-methylphenyl)pyridin-2-amine. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.
Eigenschaften
Produktname |
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Molekularformel |
C26H29N3O2 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H29N3O2/c1-15-6-8-18(9-7-15)23-22(25(31)29-21-12-16(2)10-11-27-21)17(3)28-19-13-26(4,5)14-20(30)24(19)23/h6-12,23,28H,13-14H2,1-5H3,(H,27,29,31) |
InChI-Schlüssel |
DKWCCLVQFXCVGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)
![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)



